molecular formula C6H9ClO2S B15180385 Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- CAS No. 71735-69-8

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-

Cat. No.: B15180385
CAS No.: 71735-69-8
M. Wt: 180.65 g/mol
InChI Key: ORBGWMQEAXTZQX-LURJTMIESA-N
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Description

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-: is a chemical compound with the molecular formula C6H9ClO2S . It is known for its unique structure, which includes a mercapto group, a methyl group, and an oxo group attached to a pentanoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- typically involves the reaction of 2-mercapto-2-methyl-4-oxopentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2+HCl\text{2-mercapto-2-methyl-4-oxopentanoic acid} + \text{SOCl}_2 \rightarrow \text{Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-} + \text{SO}_2 + \text{HCl} 2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2​→Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The oxo group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

    Amides, Esters, Thioesters: Formed from substitution reactions

    Disulfides, Sulfonic Acids: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

Scientific Research Applications

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules such as peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 2-Mercapto-2-methyl-4-oxopentanoic acid
  • 2-Mercapto-2-methyl-4-oxopentanoic acid methyl ester
  • 2-Mercapto-2-methyl-4-oxopentanoic acid ethyl ester

Comparison: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- is unique due to the presence of the chloride group, which makes it highly reactive towards nucleophiles. This reactivity distinguishes it from its acid and ester counterparts, which are less reactive and have different applications in synthesis and research.

Properties

CAS No.

71735-69-8

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

(2S)-2-methyl-4-oxo-2-sulfanylpentanoyl chloride

InChI

InChI=1S/C6H9ClO2S/c1-4(8)3-6(2,10)5(7)9/h10H,3H2,1-2H3/t6-/m0/s1

InChI Key

ORBGWMQEAXTZQX-LURJTMIESA-N

Isomeric SMILES

CC(=O)C[C@@](C)(C(=O)Cl)S

Canonical SMILES

CC(=O)CC(C)(C(=O)Cl)S

Origin of Product

United States

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